molecular formula C6H6ClN3O B13131144 N-(3-chloropyrazin-2-yl)acetamide

N-(3-chloropyrazin-2-yl)acetamide

Cat. No.: B13131144
M. Wt: 171.58 g/mol
InChI Key: QOMVWLCEETZXOJ-UHFFFAOYSA-N
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Description

N-(3-Chloropyrazin-2-yl)acetamide is a substituted acetamide derivative featuring a pyrazine ring with a chlorine atom at the 3-position and an acetamide group at the 2-position. Pyrazine, a heterocyclic aromatic compound with two nitrogen atoms at opposite positions, confers unique electronic and steric properties to the molecule.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

N-(3-chloropyrazin-2-yl)acetamide

InChI

InChI=1S/C6H6ClN3O/c1-4(11)10-6-5(7)8-2-3-9-6/h2-3H,1H3,(H,9,10,11)

InChI Key

QOMVWLCEETZXOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CN=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropyrazin-2-yl)acetamide typically involves the reaction of 3-chloropyrazine-2-carbonitrile with acetic acid in the presence of a catalyst such as Raney nickel. The reaction is carried out under hydrogenation conditions at room temperature, followed by filtration and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropyrazin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

N-(3-chloropyrazin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3-chloropyrazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues

A. Chlorinated Acetamides

  • 3-Chloro-N-phenyl-phthalimide () : This compound shares a chlorinated aromatic system but incorporates a phthalimide moiety instead of a pyrazine ring. The phthalimide group enhances rigidity and planar structure, which may improve binding to biological targets compared to the pyrazine-based acetamide. However, the absence of a pyrazine heterocycle reduces nitrogen-mediated interactions .
  • 2-((5-((2-Chlorophenyl)...)acetamide (CPA) (): CPA features a chlorophenyl group and a thienopyridine-oxadiazole scaffold. The presence of sulfur and oxygen atoms in its structure increases polarity and hydrogen-bonding capacity, contrasting with the pyrazine ring’s nitrogen-centric interactions .

B. Pyrazine Derivatives

  • N-(1-(3-Chlorophenyl)-2-(sulfonamido)ethyl)acetamide (): This compound combines a chlorophenyl group with a sulfonamide-ethylacetamide chain.

C. Heterocyclic Acetamides

  • N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives () : These benzothiazole-based analogs feature a trifluoromethyl group, which is more electron-withdrawing than chlorine. This substitution could enhance metabolic stability but reduce nucleophilic reactivity compared to the 3-chloropyrazine group .
Pharmacological and Physicochemical Properties
Compound Key Substituents Bioactivity Solubility/Polarity Reference
N-(3-Chloropyrazin-2-yl)acetamide Pyrazine, 3-Cl, acetamide Hypothesized: Antimicrobial Moderate (pyrazine increases polarity)
3-Chloro-N-phenyl-phthalimide Phthalimide, 3-Cl Monomer for polyimides Low (rigid aromatic structure)
CPA () Chlorophenyl, thienopyridine Not specified (structural study) High (heteroatom-rich)
N-Trifluoromethylbenzothiazole acetamide () Benzothiazole, CF₃ Anticancer (hypothesized) Moderate (CF₃ enhances lipophilicity)

Key Observations :

  • Antimicrobial Potential: Acetamides with electron-withdrawing groups (e.g., chlorine, sulfonyl) exhibit enhanced activity against gram-positive bacteria and fungi . The pyrazine ring’s nitrogen atoms may mimic bioisosteres of purines, interfering with microbial DNA/RNA synthesis.
  • Solubility : Pyrazine derivatives generally exhibit higher aqueous solubility than purely aromatic analogs (e.g., phthalimides) due to increased polarity .

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